2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol
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Overview
Description
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol is an organic compound with the molecular formula C13H26O and a molecular weight of 198.34 g/mol . This compound is characterized by a cyclohexyl ring substituted with a 2-methylbutan-2-yl group and an ethan-1-ol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol typically involves the alkylation of cyclohexanol with 2-methylbutan-2-yl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of alkyl halides
Scientific Research Applications
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and as a probe to investigate enzyme activities.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexyl ring can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-2-methylbutan-2-ol: Similar structure but lacks the ethan-1-ol group.
2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid: Contains an acetic acid group instead of the ethan-1-ol group.
Uniqueness
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol is unique due to its combination of a cyclohexyl ring, a 2-methylbutan-2-yl group, and an ethan-1-ol group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[4-(2-methylbutan-2-yl)cyclohexyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-4-13(2,3)12-7-5-11(6-8-12)9-10-14/h11-12,14H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOBBTDHWPGKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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